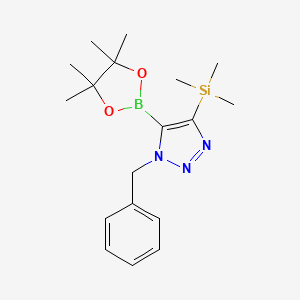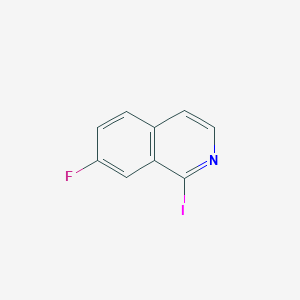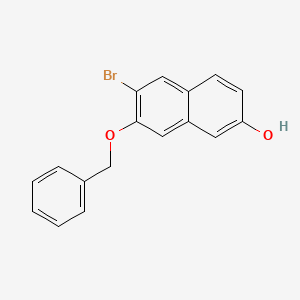
2-(Benzyloxy)-3-bromo-7-naphthol
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors relevant to the synthesis process.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound and the nature of chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectral properties. It also includes studying the compound’s stability, reactivity, and other chemical properties.Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Benzyl Ethers and Esters
- Summary of the Application: 2-Benzyloxyphenol is used as a reagent for the synthesis of benzyl ethers and esters . It’s emerging as a mild, convenient, and in some cases uniquely effective new reagent for these syntheses .
- Methods of Application: The active reagent is delivered in situ by N-methylation of 2-benzyloxyphenol . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are also considered .
- Results or Outcomes: The use of 2-Benzyloxyphenol has been demonstrated to be effective in the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .
Application 2: [1,2]-Wittig Rearrangement
- Summary of the Application: 2-Benzyloxyphenol is used in the [1,2]-Wittig Rearrangement of 2-aryloxazolines .
- Methods of Application: The behavior of 14 ortho-functionalised 2-aryloxazolines with butyllithium has been examined . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline .
- Results or Outcomes: Significant limitations to the Wittig rearrangement of such systems are revealed . In terms of asymmetric Wittig rearrangement, good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .
Application 3: Further Studies on the [1,2]-Wittig Rearrangement
- Summary of the Application: Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Methods of Application: The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined . Significant limitations to the Wittig rearrangement of such systems are revealed .
- Results or Outcomes: In terms of asymmetric Wittig rearrangement, good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis . More encouraging selectivity is achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide .
Application 4: Benzylic Oxidations and Reductions
- Summary of the Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, S N 1, S N 2 and E1 reactions of benzylic halides, show enhanced reactivity, due to the adjacent aromatic ring .
- Methods of Application: The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative .
- Results or Outcomes: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Application 5: Further Studies on the [1,2]-Wittig Rearrangement
- Summary of the Application: Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
- Methods of Application: The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterised for the first time) with butyllithium has been examined . Significant limitations to the Wittig rearrangement of such systems are revealed .
- Results or Outcomes: In terms of asymmetric Wittig rearrangement, good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis . More encouraging selectivity is achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide .
Application 6: Convenient Method for Preparing Benzyl Ethers and Esters
- Summary of the Application: 2-Benzyloxy-1-methylpyridinium triflate (1) is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxyphenol delivers the active reagent in situ .
- Methods of Application: N-Methylation of 2-benzyloxyphenol furnishes crystalline 1, which is collected by filtration and may be stored for later use . For routine and repeated use, isolation and storage of 1 is most convenient .
- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxyphenol .
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, proper handling and storage procedures, and disposal methods.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound based on its properties and behavior.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.
Eigenschaften
IUPAC Name |
6-bromo-7-phenylmethoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO2/c18-16-9-13-6-7-15(19)8-14(13)10-17(16)20-11-12-4-2-1-3-5-12/h1-10,19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRCPQNCRQLBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CC(=CC3=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-bromo-7-naphthol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



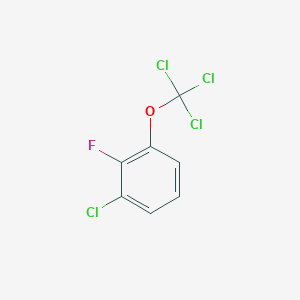
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404597.png)
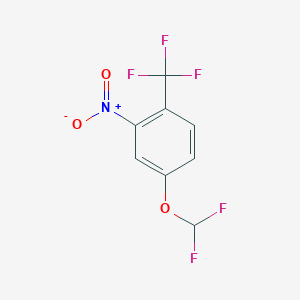
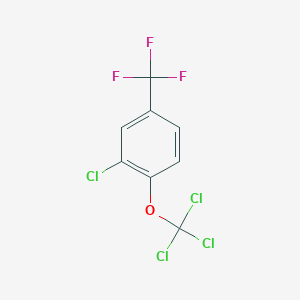
![1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1404602.png)
![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)
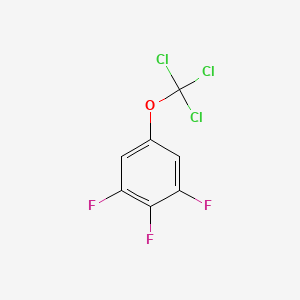

![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)
![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)

